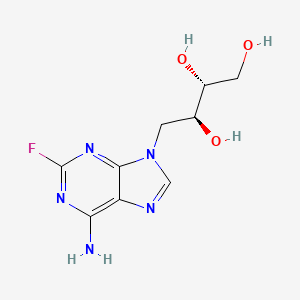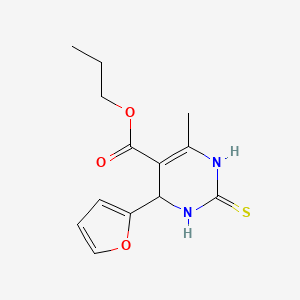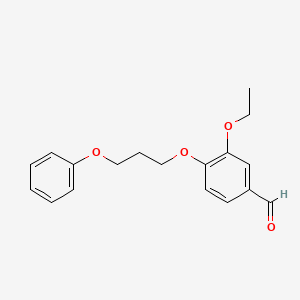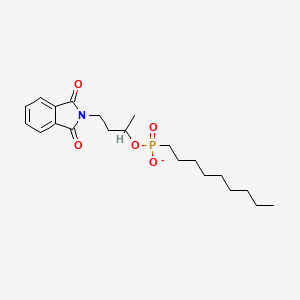
N'-Acetyl-N'-ethylbutanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Acetyl-N’-ethylbutanehydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are characterized by the presence of the functional group -CONHNH2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Acetyl-N’-ethylbutanehydrazide typically involves the reaction of ethylbutanehydrazide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydrazide group. The general reaction scheme is as follows:
Ethylbutanehydrazide+Acetic Anhydride→N’-Acetyl-N’-ethylbutanehydrazide+Acetic Acid
The reaction is usually conducted in an inert atmosphere to prevent any side reactions. The temperature is maintained at around 50-70°C to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of N’-Acetyl-N’-ethylbutanehydrazide involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
N’-Acetyl-N’-ethylbutanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions often require catalysts and specific conditions, such as the presence of a base or acid to facilitate the reaction
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines .
Wissenschaftliche Forschungsanwendungen
N’-Acetyl-N’-ethylbutanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products
Wirkmechanismus
The mechanism of action of N’-Acetyl-N’-ethylbutanehydrazide involves its interaction with specific molecular targets. The acetyl group plays a crucial role in its biological activity by facilitating the binding to target proteins and enzymes. The compound can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylleucine: Used in the treatment of vertigo and cerebellar ataxia.
N-Acetylcysteine: Widely used as an antidote for paracetamol poisoning and as a mucolytic agent.
Uniqueness
N’-Acetyl-N’-ethylbutanehydrazide is unique due to its specific structure and the presence of both acetyl and ethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
802908-42-5 |
|---|---|
Molekularformel |
C8H16N2O2 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
N'-acetyl-N'-ethylbutanehydrazide |
InChI |
InChI=1S/C8H16N2O2/c1-4-6-8(12)9-10(5-2)7(3)11/h4-6H2,1-3H3,(H,9,12) |
InChI-Schlüssel |
LHOIMYLLZWLONI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NN(CC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline](/img/structure/B12521998.png)
![Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B12522000.png)
![1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-](/img/structure/B12522005.png)
![9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene](/img/structure/B12522008.png)




![7-Bromodibenzo[de,h]isochromene-1,3-dione](/img/structure/B12522038.png)

![7-Methyl-7H-indolo[2,3-c]quinoline](/img/structure/B12522044.png)
![2-({[3-(Ethylsulfanyl)propyl]sulfanyl}methyl)-1H-benzimidazole-6-sulfonic acid](/img/structure/B12522047.png)
![2,2'-Bis[3-(trifluoromethyl)phenyl]-1,1'-binaphthalene](/img/structure/B12522049.png)

